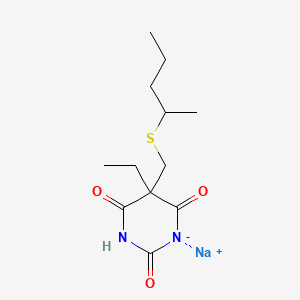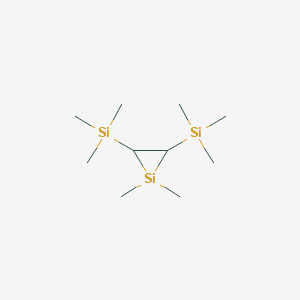
1,1-Dimethyl-2,3-bis(trimethylsilyl)silirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-2,3-bis(trimethylsilyl)silirane is an organosilicon compound characterized by its unique three-membered ring structure containing silicon. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-2,3-bis(trimethylsilyl)silirane can be synthesized through several methods. One common approach involves the reaction of hexamethylsilirane with dimethyl sulfoxide, leading to the insertion of dimethylsilanone into the silirane ring . Another method includes the thermolysis of organopolysilanes, which results in the formation of silacyclopropenes .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of multifunctional silylenes and siliranes as crosslinkers for metal-free curing of silicones .
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-2,3-bis(trimethylsilyl)silirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like dimethyl sulfoxide.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or similar reducing agents.
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of new silicon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include dimethyl sulfoxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include silacyclopropenes, dimethylsilanone derivatives, and various substituted siliranes .
Scientific Research Applications
1,1-Dimethyl-2,3-bis(trimethylsilyl)silirane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-2,3-bis(trimethylsilyl)silirane involves its ability to form stable three-membered rings with silicon. This stability allows it to participate in various chemical reactions, including oxidation, reduction, and substitution . The molecular targets and pathways involved in these reactions are primarily related to the silicon-carbon bonds and the reactivity of the trimethylsilyl groups .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1,1-Dimethyl-2,3-bis(trimethylsilyl)silirane is unique due to its three-membered ring structure containing silicon, which imparts stability and reactivity. This makes it distinct from other similar compounds that may not have the same level of stability or reactivity .
Properties
CAS No. |
66222-12-6 |
|---|---|
Molecular Formula |
C10H26Si3 |
Molecular Weight |
230.57 g/mol |
IUPAC Name |
(1,1-dimethyl-3-trimethylsilylsiliran-2-yl)-trimethylsilane |
InChI |
InChI=1S/C10H26Si3/c1-11(2,3)9-10(12(4,5)6)13(9,7)8/h9-10H,1-8H3 |
InChI Key |
JXYFEBNLZWNISD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(C(C1[Si](C)(C)C)[Si](C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



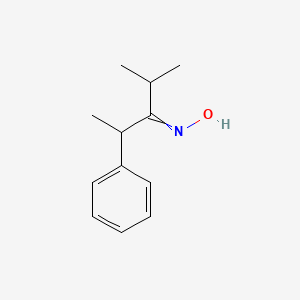
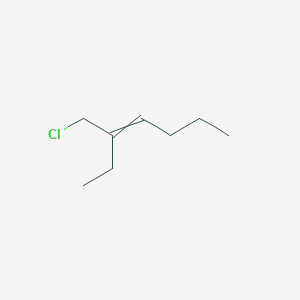
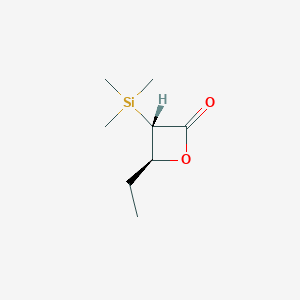

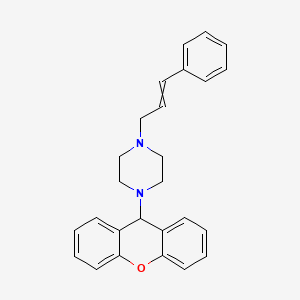

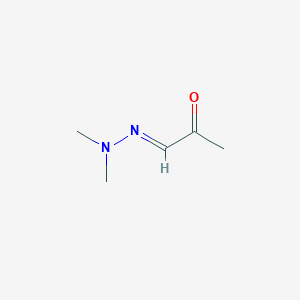

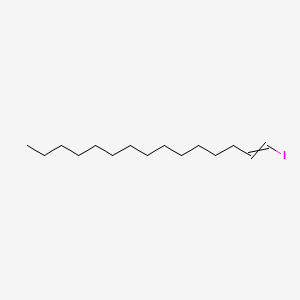
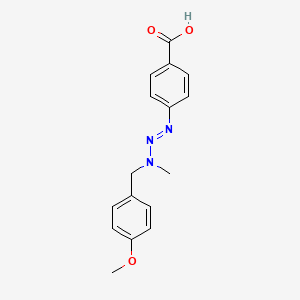

![3-Amino-6-{[(naphthalen-2-yl)sulfanyl]methyl}pyrazine-2-carbonitrile](/img/structure/B14483168.png)
